An In-depth Technical Guide to the Chemical Properties of 1,2,3-Thiadiazole-4-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 1,2,3-Thiadiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Thiadiazole-4-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a member of the thiadiazole family, it possesses a five-membered aromatic ring containing one sulfur and two nitrogen atoms. The presence of the carboxylic acid functional group at the 4-position imparts specific chemical reactivity and potential for further derivatization, making it a valuable building block in the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the core chemical properties of 1,2,3-thiadiazole-4-carboxylic acid, including its synthesis, reactivity, and spectroscopic profile, along with insights into the biological significance of its derivatives.
Chemical and Physical Properties
1,2,3-Thiadiazole-4-carboxylic acid is a solid at room temperature with a melting point in the range of 224-226 °C. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₂N₂O₂S |
| Molecular Weight | 130.13 g/mol |
| CAS Number | 4100-13-4 |
| Appearance | Solid |
| Melting Point | 224-226 °C |
Table 1: Physical and Chemical Properties of 1,2,3-Thiadiazole-4-carboxylic Acid
Synthesis of 1,2,3-Thiadiazole-4-carboxylic Acid
The synthesis of 1,2,3-thiadiazole-4-carboxylic acid can be achieved through a multi-step process, often involving the Hurd-Mori synthesis of a corresponding ester, followed by hydrolysis.
Experimental Protocol: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate via Hurd-Mori Reaction
The Hurd-Mori reaction is a classical and effective method for the synthesis of the 1,2,3-thiadiazole ring system from α-methylene carbonyl compounds.
Materials:
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Ethyl 2-formyl-3-oxobutanoate (or a similar β-keto ester)
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Hydrazine hydrate
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Thionyl chloride (SOCl₂)
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Ethanol
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Diethyl ether
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Formation of the Hydrazone:
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Dissolve ethyl 2-formyl-3-oxobutanoate in ethanol.
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Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
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Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
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Remove the solvent under reduced pressure to obtain the crude hydrazone.
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Cyclization to Ethyl 1,2,3-Thiadiazole-4-carboxylate:
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Dissolve the crude hydrazone in a suitable solvent like dichloromethane or chloroform.
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Cool the solution to 0 °C in an ice bath.
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Add thionyl chloride dropwise to the cooled solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
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Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.
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Extract the aqueous layer with diethyl ether.
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude ethyl 1,2,3-thiadiazole-4-carboxylate.
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Purify the crude product by column chromatography on silica gel.
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Experimental Protocol: Hydrolysis to 1,2,3-Thiadiazole-4-carboxylic Acid
The final step involves the hydrolysis of the ester to the desired carboxylic acid. Both acidic and alkaline hydrolysis can be employed.
Alkaline Hydrolysis (Saponification):
Materials:
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Ethyl 1,2,3-thiadiazole-4-carboxylate
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Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M in water/ethanol mixture)
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Hydrochloric acid (HCl) (e.g., 1 M)
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Ethanol
Procedure:
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Dissolve ethyl 1,2,3-thiadiazole-4-carboxylate in a mixture of ethanol and water.
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Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
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Monitor the reaction progress by TLC until the starting ester is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution to a pH of approximately 2-3 with hydrochloric acid.
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The 1,2,3-thiadiazole-4-carboxylic acid will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
Caption: Synthetic pathway to 1,2,3-thiadiazole-4-carboxylic acid.
Spectroscopic Characterization
The structural elucidation of 1,2,3-thiadiazole-4-carboxylic acid and its intermediates relies on various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show a characteristic singlet for the proton on the thiadiazole ring, typically in the downfield region due to the aromatic nature of the ring. The carboxylic acid proton will appear as a broad singlet, also at a low field, and its position can be concentration-dependent. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the two distinct carbons of the thiadiazole ring and the carbonyl carbon of the carboxylic acid. The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent heteroatoms. |
| FTIR | The infrared spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration will be observed around 1700 cm⁻¹. Characteristic absorptions for the C=N and C-S bonds of the thiadiazole ring are also expected. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH). Fragmentation of the thiadiazole ring may also occur. |
Table 2: Spectroscopic Data for 1,2,3-Thiadiazole-4-carboxylic Acid
Reactivity and Potential Applications in Drug Discovery
The 1,2,3-thiadiazole ring is a relatively stable aromatic system. The carboxylic acid group provides a reactive handle for various chemical transformations, such as esterification, amidation, and conversion to the corresponding acid chloride. These reactions allow for the synthesis of a wide range of derivatives with potentially enhanced biological activities.
Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, and antifungal properties. The thiadiazole scaffold can act as a bioisostere for other five-membered heterocyclic rings found in biologically active molecules.
Involvement in Signaling Pathways
While specific data for 1,2,3-thiadiazole-4-carboxylic acid is limited, related thiadiazole derivatives have been shown to interact with various cellular signaling pathways implicated in disease. For instance, some thiadiazole compounds have been reported to exhibit anticancer activity by:
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Inhibiting Tubulin Polymerization: Disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
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Inhibiting Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell proliferation and survival.
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Modulating Kinase Signaling Pathways: Some derivatives have shown inhibitory activity against key kinases in pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.
